molecular formula C8H5Cl2FO3S B13189414 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride

Cat. No.: B13189414
M. Wt: 271.09 g/mol
InChI Key: OXRVYZXBYHGFKQ-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with chlorosulfonyl, fluoro, and methyl groups

Preparation Methods

The synthesis of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-fluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 4-fluoro-5-methylbenzoic acid is treated with chlorosulfonic acid, leading to the formation of the chlorosulfonyl derivative.

    Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-fluoro-5-methylbenzoic acid and sulfur dioxide.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biomedical Research: It is employed in the synthesis of bioactive molecules and fluorescent probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar compounds to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoyl chloride include:

    3-chlorosulfonyl-4-fluoro-benzoic acid: This compound shares the chlorosulfonyl and fluoro substituents but lacks the methyl group.

    4-chlorosulfonyl-benzoic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of the benzoyl chloride group.

    3-(Chlorosulfonyl)benzoyl chloride: This compound lacks the fluoro and methyl substituents, making it less sterically hindered.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C8H5Cl2FO3S

Molecular Weight

271.09 g/mol

IUPAC Name

3-chlorosulfonyl-4-fluoro-5-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)3-6(7(4)11)15(10,13)14/h2-3H,1H3

InChI Key

OXRVYZXBYHGFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)Cl

Origin of Product

United States

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